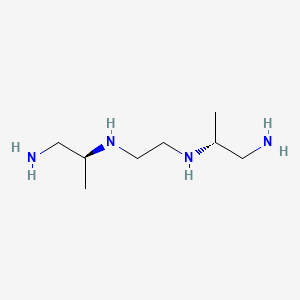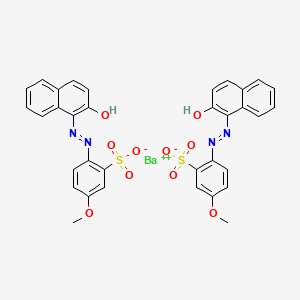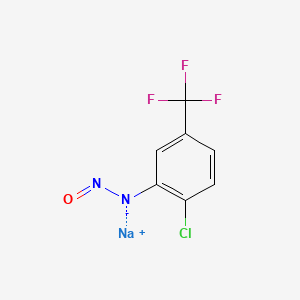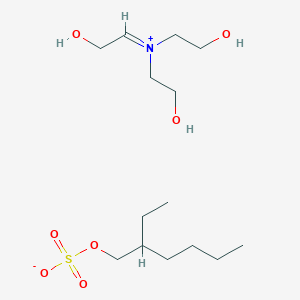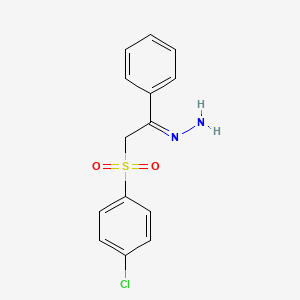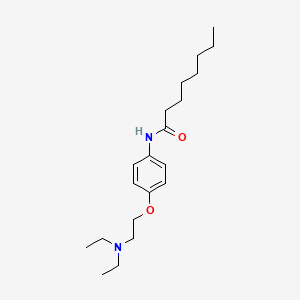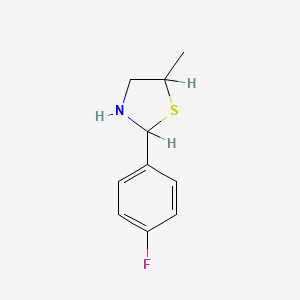![molecular formula C16H24N2O2 B15178839 1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane CAS No. 91458-04-7](/img/structure/B15178839.png)
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 293-836-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other identifying details are crucial for understanding its properties and applications.
Métodos De Preparación
The preparation of EINECS 293-836-2 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial production methods for EINECS 293-836-2 is essential for replicating the compound in laboratory and industrial settings .
Análisis De Reacciones Químicas
EINECS 293-836-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
EINECS 293-836-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in commercial products .
Mecanismo De Acción
The mechanism of action of EINECS 293-836-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules.
Comparación Con Compuestos Similares
EINECS 293-836-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in specific aspects such as reactivity, stability, or biological activity. A detailed comparison with similar compounds can provide insights into the unique characteristics and potential advantages of EINECS 293-836-2 .
Propiedades
Número CAS |
91458-04-7 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h12-16H,2-9H2,1H3 |
Clave InChI |
GJODKDBGLQHWKX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCC1N=C=O)CC2CCC(CC2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




